molecular formula C20H12N2O B10876823 Dibenzo[a,c]phenazin-10-ol

Dibenzo[a,c]phenazin-10-ol

Cat. No.: B10876823
M. Wt: 296.3 g/mol
InChI Key: XKRVCCJBSUHZRA-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Dibenzo[a,c]phenazin-10-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, indium

Major Products

The major products formed from these reactions include quinone and hydroquinone derivatives, as well as substituted phenazines with various functional groups .

Scientific Research Applications

Organic Electronics

Organic Light Emitting Diodes (OLEDs)

Dibenzo[a,c]phenazin-10-ol derivatives are being investigated for their potential use in organic light-emitting diodes (OLEDs). The structure of dibenzo[a,c]phenazin allows for efficient light emission due to its rigid and planar framework, which enhances charge transport properties. Recent studies have focused on the synthesis of isomeric dibenzo[a,c]phenazine derivatives with thermally activated delayed fluorescence properties, leading to improved performance in OLED devices. For instance, the incorporation of electron-withdrawing moieties has been shown to enhance the efficiency of these luminophores, making them suitable for orange-red light emission in OLED applications .

Electrochromic Devices

The electrochemical properties of this compound have been explored for use in electrochromic devices. Research has demonstrated that fluorinated derivatives exhibit significant changes in color upon electrical stimulation, which can be utilized in smart windows and displays. The synthesis of novel polymers based on dibenzo[a,c]phenazine has shown promising results in terms of their electrochromic behavior, indicating their potential for commercial applications .

Medicinal Chemistry

Anticancer Activity

This compound and its derivatives have been evaluated for their anticancer properties. Studies have indicated that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as inducing apoptosis and disrupting cellular signaling pathways. For example, specific derivatives have shown cytotoxic effects against breast and lung cancer cells, suggesting their potential as therapeutic agents in oncology .

Antimicrobial Properties

The antimicrobial activity of this compound has also been investigated. Research indicates that certain derivatives possess significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents. The mechanism often involves disrupting microbial cell membranes or interfering with metabolic processes within the pathogens .

Photodynamic Therapy (PDT)

This compound has been studied for its application in photodynamic therapy, a treatment modality that uses light-sensitive compounds to generate reactive oxygen species upon illumination, leading to cell death in targeted tissues. Its ability to absorb light and produce singlet oxygen makes it a promising candidate for treating localized tumors and infections .

Case Studies

StudyApplicationFindings
Ye et al., 2020OLEDsDeveloped dibenzo[a,c]phenazine derivatives with enhanced luminescence efficiency for OLED applications .
Azzam et al., 2024Electrochromic DevicesSynthesized fluorinated dibenzo[a,c]phenazine polymers showing significant electrochromic properties suitable for smart devices .
Badgujar et al., 2022AnticancerInvestigated the cytotoxic effects of dibenzo[a,c]phenazine derivatives on various cancer cell lines, demonstrating potent anticancer activity .
Wang et al., 2019Photodynamic TherapyExplored the efficacy of dibenzo[a,c]phenazine in generating reactive oxygen species for PDT applications .

Mechanism of Action

The mechanism of action of dibenzo[a,c]phenazin-10-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to antimicrobial and antitumor effects . Additionally, its fluorescent properties allow it to be used as a probe in various biochemical assays .

Properties

Molecular Formula

C20H12N2O

Molecular Weight

296.3 g/mol

IUPAC Name

phenanthro[9,10-b]quinoxalin-10-ol

InChI

InChI=1S/C20H12N2O/c23-17-11-5-10-16-20(17)22-19-15-9-4-2-7-13(15)12-6-1-3-8-14(12)18(19)21-16/h1-11,23H

InChI Key

XKRVCCJBSUHZRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC5=C(C=CC=C5O)N=C24

Origin of Product

United States

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